molecular formula C12H13N3O3 B12127018 Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 94158-08-4

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12127018
CAS No.: 94158-08-4
M. Wt: 247.25 g/mol
InChI Key: YEIOKZIFKHUIRZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Ethyl: This refers to the ethyl group (C₂H₅), which is attached to the triazole ring.

    1-benzyl: The benzyl group (C₆H₅CH₂) is attached at position 1 of the triazole ring.

    5-hydroxy: A hydroxyl group (OH) is present at position 5 of the triazole ring.

    1H-1,2,3-triazole-4-carboxylate: The core structure is a 1,2,3-triazole ring with a carboxylate group (COO⁻) at position 4.

Preparation Methods

The synthetic routes to prepare Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involve the following steps:

    Fischer Indole Synthesis: Start with cyclohexanone and phenylhydrazine hydrochloride. Under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH), you can obtain the tricyclic indole intermediate.

Chemical Reactions Analysis

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can participate in various reactions:

    Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction.

    Substitution: The benzyl group can be substituted by various nucleophiles.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: It may exhibit biological activity related to cell signaling pathways.

    Industry: Its synthesis and modification are relevant for drug discovery and materials science.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting cell growth or signaling pathways.

Comparison with Similar Compounds

Ethyl 1-benzyl-5-hydroxy-1H-1,2,3-triazole-4-carboxylate stands out due to its specific combination of functional groups. Similar compounds include other triazoles, but this particular arrangement is less common.

Properties

CAS No.

94158-08-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 1-benzyl-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C12H13N3O3/c1-2-18-12(17)10-11(16)15(14-13-10)8-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3

InChI Key

YEIOKZIFKHUIRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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